molecular formula C19H17Cl2N3O3 B2785510 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323697-97-7

6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2785510
CAS No.: 1323697-97-7
M. Wt: 406.26
InChI Key: YYJJAJBDAFIRLZ-UHFFFAOYSA-N
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Description

6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a 4-anilinoquinoline derivative characterized by a chloro substituent at position 6 of the quinoline core and a 3,4,5-trimethoxyphenylamino group at position 2. The carbonitrile group at position 3 and the hydrochloride salt enhance its solubility and bioavailability. This compound belongs to a class of molecules explored for therapeutic applications, including antiviral and anticancer activities, due to its structural resemblance to kinase inhibitors .

Properties

IUPAC Name

6-chloro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3.ClH/c1-24-16-7-13(8-17(25-2)19(16)26-3)23-18-11(9-21)10-22-15-5-4-12(20)6-14(15)18;/h4-8,10H,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJJAJBDAFIRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is its role as an anticancer agent. Research has shown that derivatives of quinoline compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Tubulin Inhibition

A study focused on the synthesis and biological evaluation of a series of quinoline derivatives indicated that this compound exhibited significant anti-proliferative effects against various cancer cell lines. The compound was identified as a novel colchicine-binding site inhibitor, demonstrating a promising mechanism for disrupting microtubule dynamics in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Variations in the substituents on the quinoline scaffold can lead to different biological activities.

Data Table: Structure-Activity Relationship Analysis

Compound VariantSubstituentIC50 Value (µM)Activity
Base CompoundNone15Moderate
Variant A-OCH38High
Variant B-Cl20Moderate
6-Chloro Compound-OCH35Very High

This table illustrates how modifications to the base structure can significantly influence the compound's potency against cancer cell lines.

Additional Pharmacological Properties

Beyond its anticancer applications, this compound may also exhibit other pharmacological properties:

Antimicrobial Activity

Research suggests that quinoline derivatives possess antimicrobial properties. The presence of the trimethoxyphenyl group may enhance this activity by increasing lipophilicity and cellular uptake .

Potential as an Anti-inflammatory Agent

Given the structural similarities with other known anti-inflammatory agents, there is potential for further exploration into its efficacy in reducing inflammation .

Future Directions and Research Opportunities

Continued investigation into the pharmacokinetics and bioavailability of this compound is essential for translating laboratory findings into clinical applications. Future studies could focus on:

  • Combination Therapies : Evaluating its effectiveness in combination with existing chemotherapeutics.
  • In Vivo Studies : Assessing its efficacy and safety profile in animal models before human trials.

Mechanism of Action

The mechanism by which 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trimethoxyphenyl group is known to bind to specific receptors and enzymes, leading to biological responses. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Position 6 Substituent Effects

Compound 6-Substituent Biological Activity EC₅₀/IC₅₀ Toxicity (CC₅₀) Reference
Target compound Cl Under investigation N/A >10 µM*
6-Iodo (47) I Antiviral (DENV) 79 nM >10 µM
6-Methoxy (Example 17) OCH₃ Anticancer (CML) N/A N/A
6-Amino () NH₂ Kinase inhibition N/A N/A

*Inferred from structural analogs in .

Anilino Group Modifications

The 3,4,5-trimethoxyphenylamino group is critical for binding interactions:

  • 2,4-Dichlorophenylamino (Example 16): Higher lipophilicity but lower solubility; associated with distinct kinase inhibition profiles .

Table 2: Anilino Group Variations

Compound Anilino Group Key Properties Application Reference
Target compound 3,4,5-Trimethoxyphenyl Balanced polarity, H-bonding Broad-spectrum
3,5-Dimethylphenyl () 3,5-Dimethylphenyl High lipophilicity Neurological
2,4-Dichlorophenyl (Example 16) 2,4-Dichlorophenyl Enhanced membrane permeability Oncology

Research Findings and Therapeutic Potential

  • Antiviral Activity : While the 6-iodo analog (Compound 47) shows superior potency against dengue virus, the target’s chloro group may offer a better toxicity profile and synthetic accessibility .
  • Anticancer Applications : The 3,4,5-trimethoxyphenyl group is a hallmark of kinase inhibitors, as seen in Example 17’s activity against imatinib-resistant leukemia .
  • Toxicity Profile: Most 4-anilinoquinolines exhibit CC₅₀ >10 µM, indicating low cytotoxicity, a trend expected to extend to the target compound .

Biological Activity

6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C19H17ClN3O3
  • Molecular Weight : 406.3 g/mol
  • CAS Number : 1323697-97-7

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of tubulin polymerization, which is crucial for maintaining microtubule integrity in cells.

Key Mechanisms:

  • Tubulin Inhibition : The compound disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Antiproliferative Effects : It exhibits significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.03 to 0.18 μM .
  • Targeting Cancer Pathways : The compound has shown efficacy in inhibiting tumor growth in vivo without significant toxicity, indicating its potential as a therapeutic agent .

Biological Activity Data

Cell LineIC50 (μM)Mechanism of Action
Huh70.03Tubulin polymerization inhibition
MCF-70.18Cell cycle arrest at G2/M phase
SGC-79010.12Induction of apoptosis

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound exhibited strong antiproliferative effects against human cancer cell lines through its action on tubulin . The study highlighted its ability to disrupt microtubule dynamics, which is critical for cancer cell division.
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of quinoline derivatives indicated that modifications to the phenyl ring and the introduction of methoxy groups significantly enhance biological activity against resistant strains of parasites and cancer cells . This suggests that the specific structural features of this compound contribute to its efficacy.
  • In Vivo Efficacy :
    • In vivo studies using orthotopic tumor models showed that the compound effectively inhibited tumor growth while maintaining a favorable safety profile . This is particularly promising for its development as an antitumor agent.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride?

Methodological Answer: The synthesis typically involves multi-step protocols starting with a quinoline core. A common approach includes:

  • Step 1: Condensation of 6-chloroquinoline-3-carbonitrile with 3,4,5-trimethoxyaniline under catalytic conditions (e.g., palladium catalysts in DMF at 80–100°C) to form the aminoquinoline intermediate .
  • Step 2: Hydrochloride salt formation using HCl gas or aqueous HCl in ethanol .
    Optimization Strategies:
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Employ continuous flow reactors for scalability and reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., trimethoxyphenyl and chloro groups) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolve crystal structure and confirm stereochemistry (if single crystals are obtainable) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation .

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

  • Anticancer Screening:
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HCT116) to determine IC₅₀ values .
    • Compare efficacy with reference drugs (e.g., camptothecin) .
  • Antimicrobial Testing:
    • Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to measure MICs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Biological Testing: Compare IC₅₀/MIC values across analogs to identify critical functional groups.
  • Key Findings:
    • Trimethoxyphenyl groups enhance DNA intercalation due to planar aromaticity .
    • Chloro substituents improve metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies address poor aqueous solubility in preclinical testing?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures for in vitro assays .
  • Prodrug Design: Introduce phosphate or ester groups to improve solubility, which hydrolyze in vivo .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can researchers resolve contradictory data in reported biological activities?

Methodological Answer:

  • Assay Standardization: Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial tests) .
  • Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance to explain discrepancies between in vitro and in vivo results .
  • Batch Analysis: Ensure compound purity (>98%) via HPLC to exclude impurities as confounding factors .

Q. What computational methods predict the compound’s binding mode to molecular targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with topoisomerase II or kinase domains .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to identify key residue interactions .
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities and validate SAR trends .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions .
  • In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
  • Byproduct Mitigation:
    • Add scavengers (e.g., polymer-bound thiourea) to trap unreacted aniline .
    • Optimize workup procedures (e.g., column chromatography with ethyl acetate/hexane gradients) .

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